A Comprehensive Technical Guide to 2-(Chloromethyl)-6-methylpyridine hydrochloride: Synthesis, Applications, and Experimental Protocols
A Comprehensive Technical Guide to 2-(Chloromethyl)-6-methylpyridine hydrochloride: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 2-(Chloromethyl)-6-methylpyridine hydrochloride, a pivotal reagent in synthetic organic chemistry and pharmaceutical development. The document elucidates its chemical and physical properties, outlines detailed synthetic methodologies, and explores its significant applications as a versatile building block in the creation of complex molecular architectures. Emphasis is placed on its role in the synthesis of biologically active compounds. This guide serves as a comprehensive resource, integrating established protocols with insights into experimental design and safety considerations to support researchers in leveraging this compound's full potential. The CAS Number for 2-(Chloromethyl)-6-methylpyridine hydrochloride is 3099-30-7 .[1]
Introduction and Core Chemical Identity
2-(Chloromethyl)-6-methylpyridine hydrochloride is a substituted pyridine derivative that has garnered significant attention in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive chloromethyl group and a methyl group on the pyridine ring, makes it a valuable intermediate for introducing the 2-methyl-6-pyridinylmethyl moiety into various molecular scaffolds. This reactivity is fundamental to its utility in the synthesis of novel pharmaceutical agents and agrochemicals.[2] The hydrochloride salt form enhances the compound's stability and simplifies handling in laboratory settings.
The primary reactivity of this compound stems from the chloromethyl group, which is susceptible to nucleophilic substitution reactions. This allows for the facile attachment of the pyridine ring to other molecules, a common strategy in the design of compounds with specific biological targets. The pyridine ring itself can act as a ligand for metal complexes and participate in various coupling reactions, further expanding its synthetic utility.[2]
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of 2-(Chloromethyl)-6-methylpyridine hydrochloride is paramount for its effective and safe utilization in a research environment.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3099-30-7 | [1] |
| Molecular Formula | C₇H₉Cl₂N | |
| Molecular Weight | 178.06 g/mol | |
| Appearance | Solid | |
| Melting Point | 159-161 °C | [3] |
| Boiling Point | 118-120 °C (at 65 Torr) | [3] |
| InChI Key | QFLPSIUFCCCRMI-UHFFFAOYSA-N | |
| SMILES String | [H]Cl.ClCC1=CC=CC(C)=N1 |
Safety and Handling
2-(Chloromethyl)-6-methylpyridine hydrochloride is classified as an acute oral toxicant and requires careful handling to avoid exposure.
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Hazard Pictograms: GHS07
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Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed)
-
Precautionary Statements: P264, P270, P301 + P312, P501
Handling Precautions:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Avoid breathing dust and prevent contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][6]
Synthesis Methodologies
The preparation of 2-(Chloromethyl)-6-methylpyridine hydrochloride can be achieved through various synthetic routes. The choice of method often depends on the available starting materials, desired scale, and safety considerations. Below are two common approaches.
Synthesis from 2-Methylpyridine
A prevalent method involves the direct chlorination of 2-methylpyridine. This approach often utilizes a chlorinating agent in the presence of a suitable solvent.
Experimental Protocol: Chlorination of 2-Methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyridine (2.15 moles) and dimethylformamide (14 g) in chloroform (750 ml).[7]
-
Addition of Chlorinating Agent: Heat the solution to reflux. Add trichloroisocyanuric acid (1.29 mole) in portions over 50 minutes. The reaction is exothermic and should maintain reflux without external heating during the addition.[7]
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 2 hours at reflux.[7]
-
Workup: Cool the reaction mixture and filter it under vacuum. Wash the filtrate with a 5% sodium hydroxide solution (100 ml).[7]
-
Isolation: Dry the chloroform phase over magnesium sulfate, filter, and then introduce dry hydrogen chloride gas (2.74 moles) into the filtrate.[7]
-
Purification: Evaporate the solvent under vacuum. Add dry acetone (250 ml) to the residue, stir the mixture, and filter under vacuum to collect the product. Wash the precipitate with a small amount of acetone and dry to yield 2-(chloromethyl)-6-methylpyridine hydrochloride.[7]
Multi-step Synthesis from 2-Picoline
An alternative, multi-step synthesis route starts from 2-picoline and proceeds through several intermediates. This method can offer better control over the reaction and potentially higher purity of the final product.[8]
Workflow: Multi-step Synthesis from 2-Picoline
Caption: Multi-step synthesis of 2-(Chloromethyl)-6-methylpyridine hydrochloride from 2-picoline.
Experimental Protocol: Multi-step Synthesis
-
Step 1: Friedel-Crafts Acylation: React 2-picoline with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a catalyst to form 2-methyl-6-acetylpyridine. The reaction is typically carried out at 50-100 °C for 5-10 hours.[8]
-
Step 2: Reduction: Reduce the resulting 2-methyl-6-acetylpyridine using a suitable reducing agent to yield 2-methyl-6-hydroxymethylpyridine. This reduction is generally performed at 50-90 °C for 5-10 hours.[8]
-
Step 3: Chlorination: Treat the 2-methyl-6-hydroxymethylpyridine with a chlorinating agent such as thionyl chloride, phosphorus oxychloride, or phosphorus trichloride to obtain the final product, 2-(chloromethyl)-6-methylpyridine hydrochloride. This step is typically conducted at a low temperature of -20 to -5 °C for 1-3 hours.[8]
Applications in Drug Development and Organic Synthesis
The unique structural features of 2-(Chloromethyl)-6-methylpyridine hydrochloride make it a valuable building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.[2][9]
Role as a Pharmaceutical Intermediate
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[2] Its ability to introduce a substituted pyridine moiety is crucial for the development of drugs targeting a variety of diseases. Pyridine derivatives are known to form the core structure of numerous therapeutic agents due to their unique chemical properties that are essential for creating effective pharmaceuticals.[9] The presence of chlorine in pharmaceutical ingredients is widespread, with over 88% of pharmaceuticals in the United States relying on chlorine chemistry.[10]
Utility in Agrochemical Synthesis
In addition to its pharmaceutical applications, 2-(Chloromethyl)-6-methylpyridine hydrochloride is also used in the development of agrochemicals, including herbicides and insecticides.[2] The pyridine ring is a common feature in many pesticides, and this compound provides a convenient route to incorporate this structural motif.
Versatility in Organic Synthesis
As a versatile building block, 2-(Chloromethyl)-6-methylpyridine hydrochloride aids researchers in creating complex organic molecules.[2] Its reactivity allows for participation in diverse chemical reactions, including nucleophilic substitutions and coupling reactions, which are fundamental for constructing intricate molecular architectures.[2]
Conclusion
2-(Chloromethyl)-6-methylpyridine hydrochloride is a compound of significant interest to the scientific community, particularly those involved in synthetic chemistry and drug discovery. Its well-defined chemical properties, coupled with its versatile reactivity, make it an indispensable tool for the synthesis of novel compounds with potential therapeutic and agricultural applications. This guide has provided a comprehensive overview of its synthesis, properties, and applications, with the aim of equipping researchers with the knowledge necessary for its safe and effective use.
References
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Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. Retrieved from [8]
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PrepChem.com. (n.d.). Synthesis of 2-chloromethyl-pyridine hydrochloride. Retrieved from [Link][7]
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Chemsrc. (2025, August 20). 2-Chloromethyl-6-methylpyridine | CAS#:3099-29-4. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from [Link][9]
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Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link][10]
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PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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